Tert-butyl [(tert-butoxycarbonyl)amino]{[(trifluoromethyl)sulfonyl]imino}methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate is a complex organic compound that plays a significant role in various chemical processes. This compound is known for its unique structure, which includes tert-butyl, tert-butoxycarbonyl, and trifluoromethylsulfonyl groups. It is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
The synthesis of tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate typically involves multiple steps. One common method includes the reaction of di-tert-butyl dicarbonate with an amine to form a tert-butyl carbamate intermediate . This intermediate can then undergo further reactions with trifluoromethylsulfonyl chloride to introduce the trifluoromethylsulfonyl group . The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and bases like sodium bicarbonate or 4-dimethylaminopyridine .
Chemical Reactions Analysis
tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with aryl halides to form N-Boc-protected anilines.
Scientific Research Applications
tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate is widely used in scientific research, particularly in:
Organic Synthesis: It is used as a protecting group for amines in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals where protection of functional groups is necessary during multi-step synthesis.
Material Science: It is used in the synthesis of polymers and other materials where specific functional groups need to be protected during the reaction.
Mechanism of Action
The mechanism of action of tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate involves the stabilization of reactive intermediates during chemical reactions. The tert-butoxycarbonyl group provides steric hindrance, protecting the amine group from unwanted reactions . The trifluoromethylsulfonyl group enhances the compound’s reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used as a protecting group for amines but lacks the trifluoromethylsulfonyl group.
tert-Butyl-N-methylcarbamate: Similar in structure but with a methyl group instead of the trifluoromethylsulfonyl group.
Phenyl carbamate: Another protecting group for amines but with different reactivity and stability properties.
These comparisons highlight the unique reactivity and stability provided by the trifluoromethylsulfonyl group in tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate.
Properties
Molecular Formula |
C12H20F3N3O6S |
---|---|
Molecular Weight |
391.37 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(trifluoromethylsulfonyliminomethyl)carbamate |
InChI |
InChI=1S/C12H20F3N3O6S/c1-10(2,3)23-8(19)17-18(9(20)24-11(4,5)6)7-16-25(21,22)12(13,14)15/h7H,1-6H3,(H,17,19) |
InChI Key |
PKXSVSPUZKNNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C=NS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.